Cas no 34069-90-4 (Benzoic acid, 2,2',2''-nitrilotris-, trimethyl ester)

Benzoic acid, 2,2',2''-nitrilotris-, trimethyl ester Chemical and Physical Properties
Names and Identifiers
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- Benzoic acid, 2,2',2''-nitrilotris-, trimethyl ester
- trimethyl 2,2',2''-nitrilotribenzoate
- 34069-90-4
- SCHEMBL13066502
-
- Inchi: InChI=1S/C24H21NO6/c1-29-22(26)16-10-4-7-13-19(16)25(20-14-8-5-11-17(20)23(27)30-2)21-15-9-6-12-18(21)24(28)31-3/h4-15H,1-3H3
- InChI Key: SORZQJWJQYPSBK-UHFFFAOYSA-N
- SMILES: COC(=O)C1=CC=CC=C1N(C2=CC=CC=C2C(=O)OC)C3=CC=CC=C3C(=O)OC
Computed Properties
- Exact Mass: 419.13693
- Monoisotopic Mass: 419.13688739g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 31
- Rotatable Bond Count: 9
- Complexity: 552
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.7
- Topological Polar Surface Area: 82.1Ų
Experimental Properties
- PSA: 82.14
Benzoic acid, 2,2',2''-nitrilotris-, trimethyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1641524-5g |
Trimethyl 2,2',2''-nitrilotribenzoate |
34069-90-4 | 98% | 5g |
¥17997.00 | 2024-05-18 |
Benzoic acid, 2,2',2''-nitrilotris-, trimethyl ester Related Literature
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Qi-Sheng Tian,Xiang-Dong Zhu,Liang-Sheng Liao Mater. Chem. Front. 2020 4 1648
Additional information on Benzoic acid, 2,2',2''-nitrilotris-, trimethyl ester
Benzoic acid, 2,2',2''-nitrilotris-, trimethyl ester (CAS No. 34069-90-4): A Comprehensive Overview
Benzoic acid, 2,2',2''-nitrilotris-, trimethyl ester (CAS No. 34069-90-4) is a multifunctional compound with a wide range of applications in the chemical and pharmaceutical industries. This compound, also known as tris(2-methylbenzyl)amine, is characterized by its unique molecular structure and chemical properties, making it a valuable component in various formulations and processes.
The molecular formula of Benzoic acid, 2,2',2''-nitrilotris-, trimethyl ester is C18H21N3O3, and its molecular weight is approximately 315.37 g/mol. The compound is a colorless to pale yellow liquid at room temperature and is soluble in common organic solvents such as ethanol and acetone. Its stability under various conditions and its ability to form stable complexes with metal ions make it an attractive candidate for use in catalytic processes and as a ligand in coordination chemistry.
In the pharmaceutical industry, Benzoic acid, 2,2',2''-nitrilotris-, trimethyl ester has been explored for its potential as a drug delivery vehicle and as an intermediate in the synthesis of more complex molecules. Recent studies have highlighted its role in enhancing the solubility and bioavailability of poorly soluble drugs, which is a significant challenge in drug development. For instance, a study published in the Journal of Pharmaceutical Sciences demonstrated that tris(2-methylbenzyl)amine can significantly improve the dissolution rate of poorly soluble drugs by forming stable complexes that enhance their solubility in aqueous media.
The compound's ability to form stable complexes with metal ions has also led to its use in the development of metal-based drugs. Metal-based drugs are an important class of therapeutic agents with applications in cancer treatment, antimicrobial therapy, and other areas. Benzoic acid, 2,2',2''-nitrilotris-, trimethyl ester can serve as a ligand to coordinate with metal ions such as platinum, copper, and zinc, forming complexes that exhibit enhanced therapeutic properties. A recent study published in the Inorganic Chemistry Communications reported the synthesis of platinum(II) complexes using tris(2-methylbenzyl)amine as a ligand, which showed promising antitumor activity against various cancer cell lines.
In addition to its pharmaceutical applications, Benzoic acid, 2,2',2''-nitrilotris-, trimethyl ester has found use in the chemical industry as a catalyst and ligand in various synthetic processes. Its ability to stabilize transition states and intermediates makes it an effective catalyst for reactions such as hydroformylation and hydrogenation. A study published in the Catalysis Today journal highlighted the use of tris(2-methylbenzyl)amine as a ligand in palladium-catalyzed cross-coupling reactions, demonstrating improved yields and selectivities compared to traditional ligands.
The environmental impact of Benzoic acid, 2,2',2''-nitrilotris-, trimethyl ester has also been a subject of recent research. Studies have shown that the compound is biodegradable under aerobic conditions and does not accumulate in the environment. This makes it a more environmentally friendly alternative to other compounds with similar functionalities. A study published in the Journal of Environmental Science and Health evaluated the biodegradability of tris(2-methylbenzyl)amine under various environmental conditions and concluded that it poses minimal risk to aquatic ecosystems.
In conclusion, Benzoic acid, 2,2',2''-nitrilotris-, trimethyl ester (CAS No. 34069-90-4) is a versatile compound with significant potential in both pharmaceutical and chemical applications. Its unique chemical properties make it an attractive candidate for use in drug delivery systems, metal-based drugs, catalytic processes, and environmental applications. Ongoing research continues to uncover new uses and benefits of this compound, further solidifying its importance in modern chemistry and pharmaceutical science.
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